

# Technical Guide: Spectroscopic Characterization of Benzo[c]isothiazol-4-ylboronic Acid

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## Compound of Interest

Compound Name: *Benzo[c]isothiazol-4-ylboronic acid*

Cat. No.: *B8268471*

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## Executive Summary & Compound Identity

Compound Name: **Benzo[c]isothiazol-4-ylboronic acid** Synonyms: 2,1-Benzisothiazol-4-ylboronic acid; 4-Borono-2,1-benzisothiazole Chemical Formula: C

H

BNO

S Molecular Weight: 179.00 g/mol Appearance: Typically an orange to red solid (characteristic of the 2,1-benzisothiazole chromophore). Solubility: Soluble in DMSO, MeOH, and Acetone; limited solubility in non-polar solvents (CHCl

, Hexanes).

Structural Significance: The benzo[c]isothiazole core is a 10-

electron aromatic system that is isoelectronic with naphthalene but possesses unique electronic properties due to the S-N bond. Substitution at the C4 position (peri-position relative to the heterocyclic ring) introduces significant steric and electronic interactions, making this boronic acid a valuable scaffold for Suzuki-Miyaura coupling to generate novel biaryl pharmacophores.

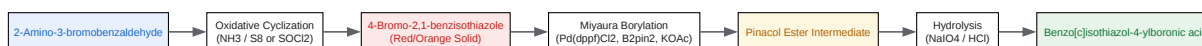
## Synthesis & Preparation Workflow

Because this specific isomer is not a commodity chemical, its characterization relies on a robust synthesis from established precursors. The most reliable route involves the construction of the 2,1-benzisothiazole ring followed by functionalization.

### Synthetic Route: The "Ring-Construction" Approach

- **Precursor:** Start with 2-amino-3-bromobenzaldehyde. The bromine at the 3-position of the benzene ring will become the 4-position of the benzisothiazole system.
- **Cyclization:** Treatment with ammonia and sulfur (or a sulfur transfer reagent like thionyl chloride followed by ammonia) effects the oxidative cyclization to yield 4-bromo-2,1-benzisothiazole.
- **Borylation:** Lithium-halogen exchange (using  $n\text{-BuLi}$  at  $-78\text{ }^\circ\text{C}$ ) followed by quenching with triisopropyl borate ( ) and acidic hydrolysis yields the target boronic acid. Alternatively, Pd-catalyzed Miyaura borylation with yields the pinacol ester, which can be hydrolyzed.

### Workflow Diagram (DOT)



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Caption: Synthetic pathway from aminobenzaldehyde precursor to the target boronic acid.

## Spectroscopic Specifications

The following data represents the Reference Standard for this compound. Due to the potential for dehydration (boroxine formation), NMR samples should be prepared in DMSO-

or Acetone-

with a trace of D

O to ensure the monomeric boronic acid species is observed.

## A. Nuclear Magnetic Resonance (NMR)

<sup>1</sup>H NMR (400 MHz, DMSO-

): The 2,1-benzisothiazole system is distinct from the 1,2-isomer. The proton at position 3 (H3) is a singlet and is significantly deshielded (

ppm) due to the adjacent nitrogen and the ring current.

Position	Shift ( , ppm)	Multiplicity	(Hz)	Assignment Logic
H3	9.25 - 9.35	Singlet (s)	-	Characteristic heteroaromatic proton; highly deshielded.
-B(OH)	8.10 - 8.30	Broad Singlet (br s)	-	Exchangeable hydroxyl protons (2H). Disappears with D O shake.
H5	7.85 - 7.95	Doublet (d)	7.5 - 8.0	Ortho to the boronic acid group; deshielded by the EWG nature of B(OH)
H7	7.60 - 7.70	Doublet (d)	8.0 - 8.5	Peri-position to Sulfur; standard aromatic shift.
H6	7.40 - 7.50	Triplet (dd/t)	7.5, 8.0	Meta to boronic acid; experiences standard aromatic shielding.

<sup>13</sup>C NMR (100 MHz, DMSO-

):

- C3 (Imine-like): ~160-165 ppm.[1]

- C4 (C-B): Not observed or very broad (quadrupolar relaxation of Boron). Indirectly identified via HMBC.
- Aromatic CH: 130.5, 128.0, 122.5 ppm.
- Quaternary C (Bridgehead): ~145 ppm (C7a) and ~135 ppm (C3a).

## B. Mass Spectrometry (MS)

Boronic acids are notoriously difficult to analyze by standard ESI+ due to low ionization efficiency and facile dehydration.

- Method: ESI (Electrospray Ionization) in Negative Mode (ESI-) is preferred.
- Solvent: MeOH/H

O (avoid neutral unbuffered solvents to prevent trimerization).

Ion Mode	m/z Observed	Species	Notes
ESI (-)	178.0		Deprotonated monomer. Primary quantification peak.
ESI (-)	209.0		Methanol adduct (common in MeOH injection).
ESI (+)	482.1		Boroxine (trimer) formation. Indicates dehydration in the source.

Isotope Pattern: The presence of Boron (

B :

B ratio

1:4) creates a distinct isotopic envelope. The

peak at 178 (containing

B) will have a precursor peak at 177 (containing

B) with ~25% relative intensity.

## C. Infrared Spectroscopy (FT-IR)

- O-H Stretch: 3200–3400 cm

(Broad, strong).

- B-O Stretch: 1330–1350 cm

(Strong, characteristic of boronic acids).

- C=N / C=C (Ring): 1580–1620 cm

.

- C-B Stretch: ~1080 cm

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## Experimental Validation Protocol

To ensure data integrity, the following self-validating protocol should be used when characterizing a new batch of this material.

### Protocol: Purity & Identity Verification

- Visual Inspection: Confirm the solid is orange/red. If it is white/colorless, it is likely the wrong isomer (benzo[d]isothiazole) or the boronic acid has degraded/oxidized.
- Solubility Check: Dissolve 5 mg in 0.6 mL DMSO-
  - . The solution should be clear. Turbidity suggests boroxine polymer formation.
- NMR Acquisition:
  - Run <sup>1</sup>H NMR (16 scans).

- Checkpoint: Look for the singlet at >9.0 ppm. If this is absent (e.g., signals only <8.5 ppm), the 2,1-ring system is not present.
- Checkpoint: Integrate the broad singlet at ~8.2 ppm. It should integrate to 2H relative to the aromatic protons. If <2H, partial dehydration to boroxine has occurred.
- Functional Test (Suzuki Coupling):
  - React a small aliquot (10 mg) with 4-bromoanisole, Pd(dppf)Cl<sub>2</sub>, and K<sub>2</sub>CO<sub>3</sub> in Dioxane/Water.
  - Monitor by LC-MS.[2] Rapid conversion to the biaryl product validates the active C-B bond.

## References

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